molecular formula C12H16N2O2 B13152926 tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Cat. No.: B13152926
M. Wt: 220.27 g/mol
InChI Key: RPEGJIDDGVINPB-UHFFFAOYSA-N
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Description

tert-Butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate: is a heterocyclic organic compound that features a pyrrolo[3,4-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow chemistry could enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

tert-Butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 1H-pyrrolo[2,3-b]pyridine-6-ylcarbamate
  • tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
  • tert-Butyl (5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

Comparison: tert-Butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

tert-butyl 1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEGJIDDGVINPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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